molecular formula C10H16BNO2 B8221269 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile

Cat. No. B8221269
M. Wt: 193.05 g/mol
InChI Key: LMBRSTBCFVYBJR-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile is a useful research compound. Its molecular formula is C10H16BNO2 and its molecular weight is 193.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Structural Analysis

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile and related compounds have been synthesized and studied for their structural properties. For instance, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds were synthesized through a multi-step substitution reaction. The structures of these compounds were confirmed using various spectroscopic methods (FTIR, NMR) and mass spectrometry, and their crystal structures were analyzed through X-ray diffraction. Density Functional Theory (DFT) was utilized to further investigate the molecular structures and physicochemical properties of these compounds (Huang et al., 2021) (Yang et al., 2021).

2. Applications in Molecular Structure Optimization

The compounds involving this compound have been subjects to DFT studies to predict and optimize their molecular structures. These studies help in understanding the electron distribution within the molecules and play a crucial role in the design of new compounds with desired properties (Wu et al., 2021).

3. Advancements in Borylation Techniques

The compound has been used in the study of palladium-catalyzed borylation techniques. These methods are essential for introducing boron into organic compounds, which is a critical step in the synthesis of many pharmaceuticals and fine chemicals (Takagi & Yamakawa, 2013).

4. Investigation of Molecular Electrostatic Potential

Research also delves into the molecular electrostatic potential and frontier molecular orbitals of these compounds. Understanding these aspects can lead to the discovery of new materials and drugs by manipulating the electronic properties of molecules (Liao et al., 2022).

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO2/c1-9(2)10(3,4)14-11(13-9)8-5-7(8)6-12/h7-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBRSTBCFVYBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile
Reactant of Route 4
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile
Reactant of Route 5
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile
Reactant of Route 6
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropane-1-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.